Product packaging for 2'-TBDMS-5-Me-rU(Cat. No.:CAS No. 922508-26-7)

2'-TBDMS-5-Me-rU

Número de catálogo: B1591335
Número CAS: 922508-26-7
Peso molecular: 372.49 g/mol
Clave InChI: PWAAFDSCYLYFMA-HKUMRIAESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Positioning within the Landscape of Modified Ribonucleosides

The significance of 2'-TBDMS-5-Me-rU is best understood by considering its two core components. The first is 5-methyluridine (B1664183) (m5U), also known as ribothymidine, a post-transcriptionally modified nucleoside present in various types of cellular RNA across different organisms. wikipedia.orgmedchemexpress.comfrontiersin.org It is most famously located at position 54 in the T-loop of transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary structure. wikipedia.orgmedchemexpress.compnas.org The presence of m5U can enhance the stability of RNA structures by influencing base stacking and modulating ribosome translocation during protein synthesis. frontiersin.orgpnas.org

The second component is the tert-butyldimethylsilyl (TBDMS) group, a member of the silyl (B83357) ether family of chemical protecting groups. ontosight.ailibretexts.org In the context of RNA synthesis, the primary challenge is to distinguish between the 2'- and 3'-hydroxyl groups of the ribose sugar to ensure that the synthetic process forms the correct 3'-5' phosphodiester bond that constitutes the backbone of natural RNA. The TBDMS group serves as a temporary shield for the 2'-hydroxyl position. nih.govatdbio.com Its bulky nature provides excellent steric protection, preventing unwanted side reactions during the stepwise assembly of the oligonucleotide chain. ontosight.ai While other 2'-hydroxyl protecting groups exist, such as triisopropylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl (ACE), the TBDMS group is one of the most widely used and well-established due to its stability under various reaction conditions and its reliable removal post-synthesis. libretexts.orgresearchgate.nethorizondiscovery.com

Therefore, this compound is positioned as a highly specialized synthetic intermediate. It uniquely combines a naturally relevant nucleobase modification (5-methyl) with an essential synthetic handle (2'-TBDMS protection), empowering researchers to construct RNA molecules with site-specific m5U residues to probe their biological functions or engineer novel therapeutic properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-[(2R,3R,4S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione nih.gov
Molecular Formula C16H28N2O6Si chemicalbook.com, nih.gov
Molar Mass 372.49 g/mol nih.gov
CAS Number 922508-26-7 chemicalbook.com

Fundamental Role in Oligoribonucleotide Chemical Synthesis

The primary application of this compound is in the automated solid-phase chemical synthesis of oligoribonucleotides via the phosphoramidite (B1245037) method. oup.comnih.gov This technique involves the sequential addition of protected nucleoside monomers to a growing nucleic acid chain that is anchored to a solid support. atdbio.com

The role of the 2'-TBDMS group is paramount in this process. nih.gov By selectively blocking the 2'-hydroxyl group, it directs the formation of the phosphodiester linkage to the 5'-hydroxyl of the support-bound oligonucleotide chain, thereby ensuring the exclusive formation of the natural 3'→5' linkage. oup.comatdbio.com For incorporation into an oligonucleotide, this compound is first converted into its active phosphoramidite form, typically 5'-O-DMT-2'-O-TBDMS-5-methyluridine-3'-CE-phosphoramidite. umich.educsic.es

The synthesis proceeds in a four-step cycle for each nucleotide addition:

Deblocking: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the terminal nucleoside on the solid support to free the 5'-hydroxyl group. nih.gov

Coupling: Activation of the incoming phosphoramidite (such as the one derived from this compound) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. umich.edunih.gov

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. atdbio.comnih.gov

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage into a more stable phosphate (B84403) triester. nih.gov

A critical aspect of using TBDMS-protected phosphoramidites is ensuring high isomeric purity. The synthesis of the monomer must be carefully controlled to prevent migration of the TBDMS group from the 2' to the 3' position. atdbio.comthermofisher.com Contamination with the 3'-O-TBDMS isomer would lead to the incorporation of undesirable 2'-5' phosphodiester linkages in the final RNA product, which can negatively impact its structure and function. thermofisher.comresearchgate.net

After the full-length oligoribonucleotide is assembled, it is cleaved from the solid support, and all protecting groups are removed. The base and phosphate protecting groups are typically removed under basic conditions (e.g., aqueous methylamine (B109427) or ammonium (B1175870) hydroxide). umich.edu The crucial final step is the removal of the 2'-TBDMS groups from every ribose unit, which is accomplished using a fluoride-ion source, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or triethylamine (B128534) trihydrofluoride. umich.eduatdbio.com

Table 2: Comparison of Common 2'-Hydroxyl Protecting Groups in RNA Synthesis

Protecting GroupAbbreviationKey FeaturesRemoval ConditionsSource(s)
tert-Butyldimethylsilyl TBDMS or TBSWidely used, stable, bulkyFluoride source (e.g., TBAF, Et3N·3HF) libretexts.org, umich.edu, atdbio.com
(Triisopropylsilyl)oxy]methyl TOMHigh coupling efficiency, acid-labile removalAcidic conditions researchgate.net
bis(2-Acetoxyethoxy)methyl ACEWater soluble, enables high-purity synthesisMildly acidic conditions horizondiscovery.com

Overview of Principal Research Domains and Applications

The ability to synthesize custom RNA sequences containing 5-methyluridine has significant implications across several domains of nucleic acid research.

Studies of RNA Structure and Function: By incorporating this compound into synthetic RNA molecules, researchers can systematically investigate the impact of the m5U modification on RNA stability, folding dynamics, and interactions with proteins or other nucleic acids. medchemexpress.compnas.org This is essential for understanding the biological roles of the thousands of modified bases found in cellular RNA. pnas.org

Therapeutic Oligonucleotides: The development of RNA-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), relies heavily on chemical modifications to improve their drug-like properties. nih.govidtdna.com The inclusion of m5U and other modified nucleosides can enhance resistance to degradation by cellular nucleases, increase binding affinity to the target mRNA, and modulate the immune response. idtdna.comsmolecule.comnih.gov For instance, siRNAs containing modified residues can be synthesized to study and trigger gene silencing with improved stability and efficacy. nih.govcsic.es

Ribozyme and Aptamer Engineering: The chemical synthesis of catalytic RNA molecules (ribozymes) and high-affinity binding ligands (aptamers) allows for the incorporation of modified bases like m5U. This can be used to probe the catalytic mechanisms of ribozymes or to enhance the stability and binding properties of aptamers for diagnostic and therapeutic purposes. oup.com

Development of Diagnostic Tools: Oligonucleotides containing specific modifications can be used as highly specific probes in various diagnostic assays for the detection of genetic material associated with pathogens or disease states. The unique properties conferred by m5U can be harnessed to improve the performance of these molecular tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O6Si B1591335 2'-TBDMS-5-Me-rU CAS No. 922508-26-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAAFDSCYLYFMA-HKUMRIAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582676
Record name 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922508-26-7
Record name 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Tbdms 5 Me Ru Building Blocks and Modified Rna Oligomers

Post-Synthetic Functionalization of RNA Oligomers Incorporating Modified Uridine (B1682114)

Post-synthetic modification offers a versatile approach to introduce functionalities that might not be stable under the conditions of automated solid-phase RNA synthesis. hi.is This method involves the initial synthesis of an RNA oligomer containing a "convertible" or reactive nucleoside. mdpi.comscholaris.ca Following synthesis, the reactive handle on this incorporated nucleoside is chemically altered to introduce the desired label or molecule. This strategy is particularly valuable for attaching sensitive reporter groups, cross-linkers, or complex biological moieties. mdpi.comhi.is

Site-Specific Derivatization of Nucleobases (e.g., Uracil (B121893) C-5 Position)

The C-5 position of uracil is a common and effective site for modification because it projects into the major groove of the RNA duplex, minimizing disruption of Watson-Crick base pairing. mdpi.com To achieve site-specific derivatization at this position, a uridine phosphoramidite (B1245037) modified with a reactive group is incorporated into the RNA sequence during synthesis.

Two of the most prevalent strategies for C-5 functionalization are:

Amine-Reactive Chemistry : This method involves incorporating a uridine analog with an amino group attached via a linker, such as 5-(3-aminoallyl)-uridine. trilinkbiotech.com After the RNA is synthesized, this primary amine can be readily coupled with molecules containing N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. trilinkbiotech.commdpi.com This is a widely used method for attaching fluorescent dyes, biotin (B1667282), and other probes. mdpi.complos.org Isothiocyanate derivatives can also be used to couple reporter groups to these amino-linkers. mdpi.com

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is another highly efficient method. mdpi.com This approach requires the incorporation of a uridine analog bearing a terminal alkyne, such as 5-ethynyl-uridine (5-EU). jenabioscience.comacs.org The alkyne group serves as a handle that can be "clicked" with an azide-modified molecule of interest, forming a stable triazole linkage. mdpi.commdpi.com This reaction is known for its high yield, specificity, and compatibility with aqueous environments. google.com

Table 1: Common Chemistries for Site-Specific Derivatization at Uracil C-5 This interactive table summarizes key reactive precursors and the chemical reactions used for post-synthetic modification.

Reactive Precursor Incorporated Nucleoside Reactive Partner Resulting Linkage Key Features
Primary Amine 5-(3-aminoallyl)-uridine NHS-ester Amide Robust, widely used for commercial dyes and biotin. trilinkbiotech.commdpi.com
Terminal Alkyne 5-ethynyl-uridine (5-EU) Azide 1,2,3-Triazole High efficiency, bioorthogonal, forms a stable linkage. mdpi.comjenabioscience.com

Conjugation of Reporter Groups and Biologically Active Moieties

Once an RNA oligomer is equipped with a reactive handle at a specific site, a diverse range of molecules can be covalently attached. This conjugation transforms the RNA into a powerful tool for various biochemical and cellular applications. hi.isumich.edu

Reporter Groups: These are molecules that enable the detection, visualization, or purification of the RNA.

Fluorophores: Dyes such as Cy3 and Cy5 are commonly conjugated to amino-functionalized RNA via their NHS-ester derivatives. mdpi.com These fluorescently labeled RNAs are essential for applications like single-molecule fluorescence resonance energy transfer (FRET) studies, RNA microarrays, and cellular imaging. trilinkbiotech.commdpi.com Pyrene can also be attached via click chemistry to serve as a fluorescent probe. mdpi.com

Biotin: This small molecule has an extremely high affinity for streptavidin. Conjugating biotin to RNA, either through amine-NHS ester coupling or click chemistry, allows for efficient purification of the RNA from complex mixtures and its immobilization onto streptavidin-coated surfaces. trilinkbiotech.comjenabioscience.com

Photoreactive Groups: Photo-cross-linkers, such as p-azidotetrafluorobenzoic acid, can be attached to analyze RNA-protein interactions and map the structural properties of ribonucleoprotein complexes. mdpi.comnih.gov

Biologically Active Moieties: Functional molecules can be tethered to RNA to alter its properties or to direct it to specific targets.

Peptides: Conjugating peptides to RNA can enhance cellular uptake or direct the RNA to specific locations within a cell.

Small Molecules: Attaching small molecules, such as cholesterol or other lipids, can improve the pharmacokinetic properties of therapeutic RNAs. hi.is

Chemical Nucleases: Molecules like 1,10-phenanthroline (B135089) can be tethered to a specific RNA site to induce sequence-specific cleavage of a target nucleic acid strand. scholaris.catrilinkbiotech.com

Table 2: Examples of Conjugated Moieties and Their Applications This interactive table provides examples of groups conjugated to C-5 modified uridine in RNA and their primary uses.

Conjugated Moiety Function Linkage Chemistry Application
Cy3 / Cy5 Dyes Fluorescence Reporter Amide (via NHS-ester) FRET, Microarrays, Cellular Imaging mdpi.com
Biotin Affinity Tag Amide or Triazole Purification, Immobilization trilinkbiotech.comjenabioscience.com
p-Azidotetrafluorobenzoic acid Photo-cross-linker Amide (via NHS-ester) RNA-protein interaction studies mdpi.com
1,10-phenanthroline Chemical Nuclease Amine Coupling Sequence-specific nucleic acid cleavage scholaris.catrilinkbiotech.com

Table of Mentioned Compounds

Compound Name Abbreviation
2'-O-tert-Butyldimethylsilyl-5-methyluridine 2'-TBDMS-5-Me-rU
5-(3-aminoallyl)-uridine -
5-ethynyl-uridine 5-EU
N-hydroxysuccinimide NHS
1,10-phenanthroline -
p-azidotetrafluorobenzoic acid -
Cholesterol -
Biotin -
Pyrene -
Cy3 -
Cy5 -
Cystamine -
Dithiothreitol DTT

Applications of 2 Tbdms 5 Me Ru in the Design and Synthesis of Functional Rna Molecules

Engineered RNA Oligonucleotides for Gene Regulation

The precise control of gene expression is fundamental to cellular function, and its misregulation is a hallmark of many diseases. nih.govucr.edu Engineered RNA oligonucleotides offer a powerful strategy to modulate the expression of specific genes at the RNA level. nih.gov The efficacy of these molecules relies heavily on chemical modifications that enhance their stability against cellular nucleases, improve their binding affinity to target RNA, and fine-tune their interaction with the cellular machinery. The phosphoramidite (B1245037) 2'-TBDMS-5-Me-rU is instrumental in incorporating 5-methyluridine (B1664183) into these synthetic oligonucleotides, contributing to the development of potent gene-regulating agents.

Small Interfering RNA (siRNA) Constructs

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that mediate the process of RNA interference (RNAi), a natural pathway for gene silencing. nih.govnih.gov In this process, the siRNA guides a protein complex, known as the RNA-induced silencing complex (RISC), to cleave a specific messenger RNA (mRNA) target, thereby preventing its translation into protein. oup.com The chemical synthesis of siRNA strands is performed using solid-phase phosphoramidite chemistry, where building blocks like 2'-TBDMS-protected phosphoramidites are standard. nih.govoup.comhorizondiscovery.com

The incorporation of 5-methyluridine (5-Me-rU) into siRNA sequences has been shown to be beneficial. This modification can increase the thermal stability of the siRNA duplex and, crucially, enhance its resistance to degradation by nucleases, prolonging its silencing activity. horizondiscovery.com Furthermore, certain modifications can help reduce the activation of the innate immune system, which can be triggered by foreign double-stranded RNA. glenresearch.com The use of this compound phosphoramidite allows for the precise, site-specific placement of 5-Me-rU within an siRNA sequence during its automated chemical synthesis.

Research FindingImpact of ModificationReference(s)
Use of 2'-TBDMS phosphoramiditesEnables standard solid-phase synthesis of RNA oligonucleotides for siRNAs. nih.govoup.com
Introduction of 2'-5' linkagesTolerated in the sense strand of siRNAs, but only at a few positions in the antisense strand. Can provide siRNAs with diminished immune-stimulatory responses. nih.govoup.comresearchgate.net
Incorporation of 5-methylated nucleosidesCan increase protein expression from modified mRNA and enhance stability. In ASOs, used to reduce toxicity. glenresearch.comsigmaaldrich.com
Combination of 2'-O-Methyl and Phosphorothioate (PS) modificationsCreates highly stable siRNAs suitable for in vivo applications by providing nuclease resistance. horizondiscovery.com

Antisense Oligonucleotide (ASO) Development

Antisense oligonucleotides (ASOs) are single-stranded nucleic acid chains, typically 15-22 nucleotides long, designed to bind to a specific mRNA target via Watson-Crick base pairing. nih.govmurdoch.edu.auidtdna.com This binding event can inhibit gene expression by several mechanisms, most commonly by recruiting the enzyme RNase H to degrade the target mRNA. nih.gov To be effective as therapeutic agents, ASOs require extensive chemical modifications to improve their drug-like properties.

Second-generation ASOs often feature a "gapmer" design, which consists of a central block of deoxynucleotides that can activate RNase H, flanked by "wings" of modified ribonucleotides. sigmaaldrich.comnih.gov These wings provide high binding affinity to the target RNA and protect the ASO from nuclease degradation. The 2'-O-methoxyethyl (2'-O-MOE) modification is common in these wings. sigmaaldrich.comnih.gov Additionally, the incorporation of 5-methyluridine or 5-methylcytosine (B146107) is a strategy used to increase thermal stability and nuclease resistance while potentially reducing toxicity. sigmaaldrich.comidtdna.com The synthesis of these complex chimeric molecules relies on phosphoramidite chemistry, utilizing building blocks such as this compound to introduce the desired modifications into the oligonucleotide sequence.

ASO Generation/DesignKey Chemical ModificationsPurpose of Modifications
First Generation (e.g., Fomivirsen)Phosphorothioate (PS) backbone.Nuclease resistance.
Second Generation (e.g., Mipomersen)"Gapmer" design: 2'-O-MOE wings, DNA gap, PS backbone, 5-Methylcytosine.Increased binding affinity, nuclease resistance, RNase H activation, reduced immune stimulation. sigmaaldrich.comnih.gov
Third Generation (e.g., Miravirsen)Locked Nucleic Acid (LNA) modifications.Unprecedented binding affinity and specificity. sigmaaldrich.comnih.gov

CRISPR-Cas9 Guide RNA Synthesis

The CRISPR-Cas9 system has revolutionized gene editing, relying on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome for cleavage. synthego.comaddgene.org A standard gRNA consists of two components: a CRISPR RNA (crRNA) containing the targeting sequence, and a trans-activating crRNA (tracrRNA) which acts as a scaffold for the Cas9 protein. synthego.comsiu.edu For therapeutic applications, the delivery and stability of the gRNA are significant challenges, as unmodified RNA is rapidly degraded by nucleases. nih.gov

Chemical modification of the gRNA is a key strategy to overcome these hurdles. nih.gov Solid-phase synthesis using phosphoramidites allows for the creation of fully synthetic and modified gRNAs. Incorporating modified bases like 5-methyluridine, via its 2'-TBDMS protected phosphoramidite, can be used to enhance the stability of the gRNA. acs.org Research has shown that chemical modifications are generally well-tolerated in the tracrRNA-pairing region of the gRNA, while the "seed" region, which is critical for target DNA binding, is more sensitive to bulky modifications. siu.edu The strategic placement of modifications like 5-Me-rU is therefore essential to balance stability with on-target activity. siu.edunih.gov

gRNA RegionTolerance to Chemical ModificationResearch Findings
5' Guide ("Seed") RegionLess tolerant of bulky modifications. Ribose modifications promoting A-form helix (e.g., 2'-Fluoro) are most compatible.Activity can be reduced by bulky groups like 2'-O-methyl. siu.edu Unpaired 5' nucleotides can reduce cleavage activity. nih.gov
3' Repeat (tracrRNA-pairing) RegionMore tolerant of a wider range of modifications, including 2'-deoxyribose.Flexibility in this region may be important for Cas9 conformational changes. siu.edu
Full gRNAExtensive modification is possible and can enhance stability and in vivo efficacy.Heavily modified crRNA and tracrRNA retain activity and show enhanced stability. nih.gov

Development of Structurally Modified Nucleic Acids

The limitations of early-generation oligonucleotide therapeutics have driven the development of novel nucleic acid analogs with profoundly enhanced structural and functional properties. The goal is to create molecules with superior binding affinity, specificity, and metabolic stability. The versatility of phosphoramidite chemistry allows for the synthesis of oligonucleotides that incorporate these advanced structural motifs, often in combination with standard or other modified nucleosides like 5-methyluridine.

Locked Nucleic Acid (LNA) Analogs

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar. nih.govbeilstein-journals.orgnih.gov This bridge "locks" the sugar into a rigid N-type (A-form) conformation, which is optimal for duplex formation. nih.gov This structural constraint results in an unprecedented increase in thermal stability and binding affinity when LNA-containing oligonucleotides hybridize to complementary DNA or RNA targets. nih.gov

While this compound is not itself an LNA monomer due to its open 2'-TBDMS protected structure, it is a compatible building block in the synthesis of oligonucleotides that contain LNA monomers. nih.gov Automated synthesizers can be programmed to incorporate a mix of different phosphoramidites—such as LNA, DNA, and standard TBDMS-protected RNA monomers—into a single oligonucleotide chain. These "mixmers" or "gapmers" can be designed to leverage the extreme affinity of LNA units with the specific functional properties of other modifications, such as the nuclease resistance and modulation of protein binding conferred by 5-methyluridine.

PropertyStandard RNA5-Me-rU Modified RNALocked Nucleic Acid (LNA)
Structure Flexible C2'- or C3'-endo ribose puckerFlexible ribose pucker, methyl group on uracil (B121893)Ribose "locked" in a C3'-endo (N-type) conformation by a 2'-O,4'-C bridge. nih.govbeilstein-journals.org
Binding Affinity (Tm) BaselineSlightly increased vs. standard RNADramatically increased (+2 to +10 °C per modification) vs. standard RNA/DNA. nih.gov
Nuclease Resistance LowModerately increasedHigh
Synthesis Standard 2'-TBDMS phosphoramidite chemistryThis compound phosphoramidite chemistryLNA phosphoramidite chemistry; compatible with mixmer synthesis. nih.gov

Extended Nucleic Acid (exNA) Architectures

Extended Nucleic Acid (exNA) represents a novel class of backbone-modified nucleic acids designed for enhanced metabolic stability. nih.govnih.gov This modification involves the insertion of one or more carbon atoms into the sugar-phosphate backbone, creating a "stretched" linkage that is resistant to cleavage by cellular exonucleases. google.com This structural alteration has been shown to profoundly increase the stability of oligonucleotides against both 3'- and 5'-exonucleases, leading to improved tissue exposure and in vivo efficacy of siRNAs. nih.govnih.govresearchgate.net

A key advantage of the exNA platform is its compatibility with standard automated oligonucleotide synthesis protocols. nih.govnih.gov An exNA-modified phosphoramidite can be incorporated into a sequence alongside conventional phosphoramidites like this compound. This allows for the creation of chimeric oligonucleotides that combine the profound nuclease resistance of the exNA backbone with the beneficial properties of other modifications, such as the enhanced binding affinity from 2'-O-Methyl or 5-methyluridine modifications. This interoperability enables the rational design of next-generation therapeutic oligonucleotides with finely tuned properties for stability, potency, and duration of action.

Modification TypeEffect on Nuclease ResistanceKey FindingsReference(s)
Phosphorothioate (PS)Moderate increase in resistance to endo- and exonucleases.The current clinical standard for backbone modification. nih.govnih.gov
exNA (PO backbone)Profound stabilization against 3'- and 5'-exonucleases.Superior to natural phosphodiester (PO) backbone. nih.govresearchgate.net
exNA + PS (combined backbone)Synergistic enhancement of stability; ~32-fold more resistant to serum 3'-exonuclease than PS alone.Leads to significantly enhanced tissue accumulation and in vivo potency. nih.govnih.govresearchgate.net

Synthesis of Isotopically Labeled RNA for Mechanistic Probes

The elucidation of the intricate relationship between the structure, dynamics, and function of RNA molecules is a central goal in molecular biology. To achieve this, researchers often require methods that can probe the inner workings of RNA at an atomic level. The synthesis of isotopically labeled RNA serves as a powerful tool for such mechanistic investigations. acs.org By replacing specific atoms (like ¹²C or ¹⁴N) with their heavier, stable isotopes (such as ¹³C or ¹⁵N), specific parts of an RNA molecule can be made "visible" to certain analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. uni-hannover.denih.gov

The introduction of stable isotopes into RNA can be achieved through two primary strategies: enzymatic synthesis and chemical solid-phase synthesis. nih.gov Enzymatic methods, typically employing T7 RNA polymerase, can produce uniformly labeled RNA by using isotopically enriched ribonucleoside triphosphates (NTPs) derived from organisms grown on labeled media. nih.gov While effective for generating large quantities of uniformly labeled RNA, this method is not suitable for introducing labels at specific, predefined positions within the sequence. acs.org

For site-specific isotopic labeling, which is crucial for dissecting the roles of individual nucleotides, chemical solid-phase synthesis using phosphoramidite chemistry is the method of choice. nih.gov This approach involves the sequential addition of ribonucleoside phosphoramidite building blocks to a growing RNA chain on a solid support. nih.gov A key advantage of this technique is the ability to incorporate a specifically labeled phosphoramidite at any desired position in the RNA sequence, enabling highly targeted mechanistic studies. acs.org This method relies on the availability of labeled phosphoramidite monomers, where the 2'-hydroxyl group is protected, commonly by a tert-butyldimethylsilyl (TBDMS) group, to prevent unwanted side reactions during synthesis. opinvisindi.is

Application of ¹³C- and ¹⁵N-Modified Ribonucleosides

The use of ribonucleosides modified with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes has revolutionized the study of RNA structure and function. uni-hannover.de These stable, NMR-active isotopes allow researchers to overcome the inherent challenges of RNA NMR, such as severe signal overlap and spectral complexity, especially in larger molecules. acs.orgnih.gov By selectively labeling a ribonucleoside, its signals in a complex NMR spectrum can be distinguished, facilitating resonance assignment and the detailed characterization of its local environment, dynamics, and interactions. nih.gov

The chemical synthesis of an RNA molecule containing a ¹³C- or ¹⁵N-labeled nucleoside at a specific site requires the prior synthesis of the corresponding labeled phosphoramidite building block. For instance, to incorporate an isotopically labeled 5-methyluridine (also known as ribosylthymine, rT) into an RNA sequence, a phosphoramidite like this compound, with the label on the nucleobase or the ribose, must be prepared. The synthesis of such specialized monomers can be complex but provides unparalleled precision for mechanistic probes. nih.govresearchgate.net For example, the introduction of a ¹³C label on the 2'-O-methyl group of a uridine (B1682114) has been used to study the refolding kinetics of bistable RNA sequences via exchange NMR spectroscopy. nih.gov Similarly, the synthesis of ¹⁵N-enriched pseudouridine (B1679824) phosphoramidites has enabled the study of its role in stabilizing hairpin loops. researchgate.net

These site-specific labels are invaluable for investigating:

Structural Plasticity: Probing conformational changes in response to ligand binding, temperature changes, or interaction with other biomolecules. nih.govumich.edu

Molecular Interactions: Identifying the specific nucleotides involved in protein-RNA interactions or forming the binding pocket for small molecules. oup.com

Catalytic Mechanisms: Pinpointing the residues directly involved in the catalytic activity of ribozymes. uni-hannover.de

RNA Dynamics: Characterizing motions on timescales from picoseconds to seconds, which are often essential for RNA function. nih.gov

The data derived from NMR studies using ¹³C- and ¹⁵N-labeled RNA provides critical constraints for determining high-resolution structures and understanding the dynamic processes that govern RNA's biological roles. umich.edu

Research Findings on Isotopically Labeled Ribonucleosides

The following table summarizes various applications and findings related to the use of isotopically modified ribonucleosides in RNA research.

Isotopic Label TypeRibonucleoside(s)Method of IncorporationPurpose / Key FindingReference(s)
Uniform ¹³C/¹⁵NAll (A, U, G, C)In vitro transcriptionSimplifies resonance assignment and solution structure determination of RNAs like duplexes and hairpins. nih.gov
Site-Specific 2'-O-¹³CH₃UridineChemical Synthesis (Phosphoramidite)Probed refolding kinetics of bistable RNA sequences using ¹³C exchange NMR, resolving distinct conformations. nih.gov
Site-Specific ¹⁵NPseudouridineChemical Synthesis (Phosphoramidite)Revealed unique roles for pseudouridine in stabilizing base-stacking interactions in hairpin loops via ¹H NMR. researchgate.net
Uniform ¹⁵NAll (A, U, G, C)In vivo (E. coli) / In vitro transcriptionEnabled monitoring of atomic sites in tRNA and 5S rRNA to study structure and interactions. acs.org
Site-Specific ¹³C/¹⁵NAdenosine (B11128), Guanosine (B1672433)Chemo-enzymatic SynthesisAllowed for probing specific adenosine and guanosine sites in large viral RNAs, alleviating spectral crowding. otsuka.co.jp

Biophysical and Biochemical Characterization of 2 Tbdms 5 Me Ru Containing Rna

Assessment of Oligonucleotide Stability and Nuclease Resistance Profiles

The 2'-hydroxyl group in RNA is a primary target for nucleases, leading to the cleavage of the phosphodiester backbone. The introduction of a bulky protecting group like TBDMS at this position provides steric hindrance, effectively shielding the backbone from nuclease attack. glenresearch.com This modification is a common strategy in oligonucleotide synthesis to prevent degradation during the process and to enhance the stability of the final RNA product. glenresearch.com While the TBDMS group is often removed during the final deprotection steps of synthesis, its presence during synthesis ensures the integrity of the RNA chain. glenresearch.comglenresearch.com For therapeutic applications requiring enhanced stability, other 2'-modifications like 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-O-MOE) are often employed in the final oligonucleotide, as they have been shown to significantly increase nuclease resistance. beilstein-journals.org The principle of steric hindrance provided by the TBDMS group is analogous to these therapeutically relevant modifications.

Role of the 2'-TBDMS Group in Phosphodiester Backbone Integrity

Analysis of RNA Secondary and Tertiary Structure Formation

The introduction of chemical modifications can have a profound impact on the three-dimensional structure of RNA, which in turn dictates its function.

The primary structure of RNA is the linear sequence of its nucleotides. researchgate.netlibretexts.org The secondary structure refers to the two-dimensional arrangement of the RNA chain, including helices, loops, and hairpins, formed through hydrogen bonding between complementary bases. researchgate.netlibretexts.org Tertiary structure describes the complex three-dimensional folding of these secondary structural elements. researchgate.netlibretexts.org

The bulky TBDMS group at the 2'-position influences the sugar pucker conformation, which is a key determinant of RNA secondary structure. beilstein-journals.orgosti.gov Typically, RNA adopts an A-form helix with a C3'-endo sugar pucker. The TBDMS group can favor this conformation, thereby stabilizing helical regions. osti.gov However, in some contexts, it can also introduce local perturbations. The 5-methyl group of m5U can also influence local RNA structure by enhancing base stacking interactions, which can contribute to the stability of helical regions. frontiersin.org

Investigation of Nucleic Acid Binding Affinities (e.g., Protein Interactions, Duplex Hybridization)

The ability of modified RNA to bind to its target molecules, such as proteins or complementary nucleic acid strands, is crucial for its biological activity.

The TBDMS group, due to its size and hydrophobicity, can influence the binding of proteins to the RNA. osti.gov Depending on the specific protein and its binding site, the TBDMS group could either enhance or hinder the interaction. For example, if the 2'-hydroxyl group is directly involved in a hydrogen bond with a protein, its modification with a TBDMS group would disrupt this interaction. Conversely, the hydrophobic nature of the TBDMS group could promote interactions with hydrophobic pockets in a protein.

The hybridization of an RNA strand to its complementary DNA or RNA target is fundamental to many of its functions. The thermal stability of the resulting duplex, often measured as the melting temperature (Tm), is a key indicator of binding affinity. Modifications at the 2'-position have been shown to have a significant impact on duplex stability. For example, 2'-O-methyl modifications generally increase the Tm of RNA:RNA duplexes. osti.govresearchgate.net While specific data for the 2'-TBDMS group's effect on the final duplex stability is less common as it is often a protecting group, the principle of how 2'-modifications affect duplex stability is well-established. acs.orgnih.govrsc.org The 5-methyl group in m5U can also contribute to duplex stability, although its effect is generally less pronounced than that of 2'-modifications.

Table 1: Effect of 2'-Modifications on RNA Duplex Stability (Illustrative)
ModificationEffect on Tm (°C per modification)Reference
2'-O-Methyl+1.0 to +2.0 osti.govnih.gov
2'-O-Methoxyethyl (MOE)+1.5 to +2.5 semanticscholar.org
2'-Fluoro+1.0 to +2.0

Mechanistic Studies on Gene Expression Modulatory Activity

RNA molecules play a central role in the regulation of gene expression. cd-genomics.comnih.gov Introducing chemical modifications can fine-tune their activity. Small interfering RNAs (siRNAs), for instance, rely on the RNA interference (RNAi) pathway to silence gene expression. nih.govoup.com The efficiency and specificity of this process can be enhanced by chemical modifications.

The incorporation of 2'-TBDMS-5-Me-rU can influence the interaction of the RNA with the components of the RNA-induced silencing complex (RISC). oup.com The guide strand of the siRNA, which contains the modified nucleotide, must be effectively loaded into the RISC complex for it to recognize and cleave the target mRNA. oup.com The structural changes induced by the modifications can affect this loading process and the subsequent target recognition.

Furthermore, modifications can impact off-target effects. The seed region of an siRNA is particularly sensitive to modifications, and alterations in this region can modulate its binding to unintended mRNA targets. oup.com The combination of the 2'-TBDMS and 5-methyluridine (B1664183) modifications could potentially be used to optimize the balance between on-target activity and off-target effects.

Table 2: Key Proteins in RNAi and Potential Influence of Modifications
ProteinFunctionPotential Influence of this compound
DicerProcesses pre-miRNA and long dsRNA into mature miRNA and siRNA.May affect processing efficiency due to steric hindrance.
Argonaute (Ago)Core component of RISC, binds the guide strand and cleaves the target mRNA. nih.govCould alter guide strand loading, target binding affinity, and cleavage activity. nih.govoup.com

Advanced Spectroscopic and Structural Elucidation Techniques

A variety of advanced techniques are employed to characterize the structure and dynamics of modified RNA oligonucleotides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of RNA in solution. 2D-NMR experiments, such as NOESY and COSY, can provide information about through-space and through-bond connectivities between atoms, allowing for a detailed structural model to be built. beilstein-journals.org The presence of the TBDMS group can be confirmed by specific signals in the 1H and 13C NMR spectra.

X-ray crystallography can provide high-resolution structures of RNA molecules in their crystalline state. nih.gov This technique has been instrumental in understanding the structural basis of RNA function and how modifications can alter its conformation. nih.gov Obtaining crystals of modified RNA can be challenging, but the resulting structures offer unparalleled detail.

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized oligonucleotides and to verify the successful incorporation of the modifications. thieme-connect.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for this purpose. thieme-connect.com

Therapeutic and Diagnostic Implications of 2 Tbdms 5 Me Ru in Biomedical Science

RNA-Based Therapeutic Modalities

The ability to synthesize custom RNA molecules has paved the way for a new class of therapeutics that can target the genetic basis of diseases with high specificity. 2'-TBDMS-5-Me-rU is instrumental in the creation of these therapeutic RNA modalities.

The synthesis of modified oligonucleotides is a cornerstone of modern antiviral and anti-cancer research. americanchemicalsuppliers.comnih.govnih.gov The incorporation of modified nucleosides, such as 5-methyluridine (B1664183), into these therapeutic strands can enhance their properties, including stability against nuclease degradation and binding affinity to target sequences. nih.govnih.govacs.org Ruthenium-based complexes, for instance, are being explored as potential anti-cancer drugs, and their development can involve the use of modified oligonucleotides for targeting. nih.govmdpi.comnih.govwikipedia.org The precise synthesis of these oligonucleotides relies on protected phosphoramidite (B1245037) building blocks like this compound. medchemexpress.com

Enhanced Nuclease Resistance: The 5-methyl modification on the uracil (B121893) base can contribute to the stability of the resulting RNA therapeutic, making it more resistant to degradation by cellular enzymes and thus prolonging its therapeutic effect. nih.govacs.org

Improved Target Binding: Modifications to the nucleobase can influence the thermodynamic properties of the RNA duplex, potentially leading to stronger and more specific binding to the target viral or cancer-related RNA sequence. acs.org

Table 1: Research Findings in Antiviral and Anti-Cancer Drug Development

Therapeutic Target Modification Strategy Key Finding Reference
Herpes Simplex Virus (HSV-1) and Varicella Zoster Virus (VZV)Synthesis of 5-heteroaryl-substituted 2'-deoxyuridines5-(3-bromoisoxazol-5-yl)-2'-deoxyuridine showed selective antiviral activity. nih.gov
Herpes Simplex VirusSynthesis of 5- and 5'-substituted thymidine (B127349) analogs5'-amino-2',5'-dideoxy analogs of 5-methyl-2'-deoxyuridine possess antiviral activity. nih.gov
CancerDevelopment of Ruthenium(II) complexesRuthenium complexes are promising candidates for alternative anti-cancer drugs to cisplatin. nih.govmdpi.comnih.govwikipedia.org
Cancer and Viral InfectionsDual-active Ruthenium(II) complexesRu(II) complexes are being investigated as both anti-cancer and antiviral agents. mdpi.com

The chemical synthesis of siRNAs with enhanced stability and efficacy often requires the incorporation of modified ribonucleosides. beilstein-journals.org this compound serves as a precursor for introducing 5-methyluridine into siRNA strands. nih.govglenresearch.com This modification can be strategically placed within the siRNA duplex to improve its pharmacological properties without compromising its gene-silencing activity. nih.govresearchgate.net

Stability and Potency: Modifications like 2'-O-methylation and the inclusion of 5-methyluridine can increase the nuclease resistance of siRNAs, leading to a longer duration of action. beilstein-journals.orggoogle.com

Reduced Off-Target Effects: Judicious chemical modification of siRNAs can help to minimize unintended gene silencing, a critical aspect for the safety of RNAi-based therapeutics. rnai.jp

Table 2: Research Findings in Targeted Gene Silencing

Approach Modification Finding Reference
RNA interference (RNAi)2'-5' and 3'-5' internucleotide linkages in siRNAs2'-5' linkages were well-tolerated in the sense strand of siRNAs. nih.gov
siRNA stability2'-O-Methyl modificationExtensive 2'-O-Methyl modification of the sense strand can be made without loss of siRNA activity. google.com
siRNA efficacySynthetic 25-30 nucleotide RNA duplexesFound to be 100-fold more potent than 21-mer siRNAs. rnai.jp
Gene silencingStimuli-responsive oligonucleotidesProdrug approaches using masked RNA can improve gene silencing effects. beilstein-journals.org

Antiviral and Anti-Cancer Drug Development

RNA-Based Diagnostic Tools

The specificity of nucleic acid hybridization also makes RNA molecules excellent tools for diagnostic applications. Custom-synthesized oligonucleotides are used as probes and primers for the detection of specific genetic sequences associated with diseases.

The ability to synthesize RNA probes with high purity and defined sequences is essential for the accurate detection of genetic markers and pathogens. huarenscience.com this compound can be used in the synthesis of these probes, where the 5-methyluridine modification might enhance the stability and specificity of the probe-target interaction. glenresearch.com

Probe Stability: Modified RNA probes can exhibit greater stability under the conditions of diagnostic assays, leading to more reliable and reproducible results.

Hybridization Specificity: The presence of modified bases can influence the melting temperature of the probe-target duplex, allowing for fine-tuning of the assay's stringency and specificity.

Table 3: Applications in Detection of Genetic Markers and Pathogens

Application Compound/Method Significance Reference
DNA/RNA modifications5'-O-DMT-2'-O-TBDMS-N6-Me-rAUsed as a fluorescent substance to detect changes in DNA or RNA. huarenscience.com
RNA structure analysisInosine and 5-Methyl-UridineUseful for analyzing RNA structure and activity relationships. glenresearch.com
Crystallography studies5-Bromo-Uridine and 5-Iodo-UridineUsed for crystallography and cross-linking experiments. glenresearch.com

Modified oligonucleotides are integral components of various bioanalytical assays, including those based on fluorescence or other signaling methods. huarenscience.comnih.gov The synthesis of these specialized oligonucleotides often requires protected building blocks like this compound to incorporate specific modifications that are essential for the assay's function. nih.gov For example, a fluorescent dye might be attached to a modified nucleoside within a probe to signal the presence of a target sequence. nih.gov

Signal Amplification: Modifications can be designed to enhance the signal output of a diagnostic assay, increasing its sensitivity.

Multiplexing Capabilities: The use of different modified probes allows for the simultaneous detection of multiple targets in a single sample.

Table 4: Role in Bioanalytical Assays for Disease Diagnosis

Assay Type Role of Modified Oligonucleotides Key Feature Reference
Fluorescent ProbesIncorporation of fluorescent dyes or reporter groupsAllows for selective reaction with a specific reporter or functional entity. nih.gov
Diagnostic RNA MoleculesDevelopment of RNA molecules for diagnostic purposesFacilitates efficient nucleotide incorporation and accurate development of RNA sequences.
Nucleic Acid-Based DiagnosticsUse of synthetic RNAs for medicinal diagnosticsSynthetic RNAs are required for a large number of applications, including diagnostics. nih.gov

Future Directions and Research Grand Challenges

Advancements in Large-Scale Synthesis and Automation

The transition of RNA-based therapeutics from laboratory research to clinical and commercial availability necessitates robust, scalable, and cost-effective manufacturing processes. Automated solid-phase phosphoramidite (B1245037) chemistry is the cornerstone of oligonucleotide synthesis, where building blocks like 2'-TBDMS-5-Me-rU are sequentially added to a growing RNA chain. pnas.orgencyclopedia.pub While effective, scaling this process from milligrams to kilograms presents significant challenges.

Future advancements are focused on several key areas:

Process Optimization and Impurity Reduction: Large-scale synthesis can lead to the accumulation of specific impurities, such as branched oligonucleotides, where a second chain grows off an unprotected exocyclic amine on a nucleobase. glenresearch.com Research is ongoing to refine synthesis protocols and develop new chemistries that prevent the formation of these and other byproducts, thereby increasing the yield of the desired full-length product. glenresearch.com

Automation and High-Throughput Platforms: The demand for large quantities of oligonucleotides for therapeutic and diagnostic applications has driven the development of highly automated synthesis platforms. glenresearch.com Future systems will likely incorporate improved fluidics, real-time monitoring, and more efficient reagent use to reduce costs and synthesis time.

Novel Solid Supports: The properties of the solid support on which the RNA is synthesized play a crucial role in the efficiency of the process. csic.es Researchers are exploring new materials beyond conventional controlled-pore glass and polystyrene, such as hybrid core-shell supports, which may offer better performance and higher yields in large-scale synthesis. csic.es The use of universal supports also streamlines the process, reducing the need to maintain large inventories of different pre-loaded supports. glenresearch.com

Strategies for Mitigating Off-Target Effects in Modified RNA

A grand challenge in the development of RNA therapeutics, particularly small interfering RNAs (siRNAs), is the potential for off-target effects, where the RNA molecule silences unintended genes. These effects are often mediated by the "seed sequence" (nucleotides 2-8) of the siRNA guide strand, which can have partial complementarity to the 3' untranslated region (UTR) of non-target messenger RNAs (mRNAs). acs.org

Conversely, for mRNA therapeutics, a primary challenge is not off-target gene silencing but mitigating the innate immune response triggered by foreign RNA.

Key strategies to address these issues include:

Chemical Modification of the Sugar-Phosphate Backbone: Introducing modifications into the siRNA backbone is a primary strategy for reducing off-target activity. For instance, placing a 2'-O-methyl (2'-OMe) modification at position 2 of the guide strand has been shown to significantly reduce off-target gene silencing without compromising on-target efficacy. acs.org This suggests that precise chemical alterations can disrupt the interactions leading to unintended effects.

Base Modifications to Reduce Immunogenicity: Synthetic RNA can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), leading to an inflammatory response that can reduce therapeutic efficacy and cause adverse effects. nih.govijbs.com The incorporation of modified nucleosides, such as 5-methyluridine (B1664183) (m5U), 5-methylcytidine (B43896) (m5C), and pseudouridine (B1679824) (Ψ), is a powerful strategy to evade this immune recognition. ijbs.comoup.com Specifically, m5U has been shown to block the activation of TLR7 and TLR8. ijbs.com This reduction in immunogenicity is critical for the clinical success of mRNA-based therapies. nih.gov

Optimizing Strand Selection and Design: For siRNA, ensuring that only the intended antisense (guide) strand is loaded into the RNA-induced silencing complex (RISC) is crucial. rsc.org Chemical modification strategies can be employed to thermodynamically favor the loading of the guide strand and inhibit the activity of the passenger strand, thereby preventing off-target effects that could arise from it. rsc.org

Exploration of Novel Protecting Group Chemistries for Improved Efficiency

The choice of protecting groups, particularly for the 2'-hydroxyl of the ribose sugar, is fundamental to the success of RNA synthesis. The tert-butyldimethylsilyl (TBDMS) group is a long-standing and reliable choice, but the search for superior alternatives is a continuing effort driven by the need for greater efficiency, milder reaction conditions, and faster synthesis cycles. acs.orgeurogentec.com

The primary goals for novel protecting group chemistries include:

Faster and More Efficient Coupling: The steric hindrance of the 2'-protecting group can slow down the phosphoramidite coupling reaction. pnas.org Newer protecting groups are designed to be less bulky or to adopt conformations that allow for faster and more efficient coupling, approaching the speeds seen in DNA synthesis. eurofinsus.comhorizondiscovery.com

Orthogonality and Compatibility: An ideal protecting group system features "orthogonal" groups that can be removed sequentially without affecting others. Developing new protecting groups that are fully compatible with a wide range of other modifications and labels is essential for creating complex, multifunctional RNA molecules.

Below is a table comparing various 2'-hydroxyl protecting groups used in RNA synthesis.

Protecting GroupAbbreviationKey Features & Deprotection ConditionsReference(s)
tert-ButyldimethylsilylTBDMSStandard, robust chemistry; removed with fluoride (B91410) (e.g., TBAF or Et3N·3HF). encyclopedia.pubacs.orgeurogentec.com
TriisopropylsilyloxymethylTOMLess steric hindrance than TBDMS; removed with fluoride. encyclopedia.pub
Bis(2-acetoxyethoxy)methylACEAcid-labile orthoester; removed under mild acidic conditions (pH 3.8). horizondiscovery.com
4-(N-dichloroacetyl-N-methylamino)benzyloxymethyl-An acetal-based group allowing rapid coupling; cleaved under mild acidic conditions. eurofinsus.com
2-cyano-1-phenylethyl-oxycarbonylCpeocBase-labile; removed with DBU. researchgate.net

This table provides a selection of examples and is not exhaustive.

Integration with Emerging Technologies for High-Throughput Functional Analysis

Understanding the precise function and impact of modifications like 5-methyluridine within an RNA sequence requires powerful analytical tools. As the number of known RNA modifications grows, so does the demand for technologies that can detect, quantify, and functionally characterize them on a large scale. researchgate.netnih.gov

Emerging technologies are revolutionizing this field:

Mass Spectrometry-Based Profiling: The coupling of ultra-performance liquid chromatography with mass spectrometry (UPLC-MS) has enabled the high-throughput, quantitative analysis of dozens of different RNA modifications in a single run. nih.gov This allows researchers to get a comprehensive snapshot of the "epitranscriptome" from both synthetic and biological samples. nih.gov

Next-Generation Sequencing (NGS) Methods: NGS-based techniques are being developed to map RNA modifications with single-nucleotide resolution across the entire transcriptome. researchgate.netnih.gov These methods rely on the principle that a modification can cause a specific "signature" during reverse transcription, such as a pause (RT stop) or the misincorporation of a nucleotide, which can then be identified through deep sequencing. researchgate.net

High-Throughput Mutational Analysis: To rapidly assess the functional importance of specific nucleotides within a catalytic RNA (ribozyme) or other functional RNA, high-throughput mutational profiling can be employed. This technique analyzes the effect of systematic mutations on the RNA's activity or modification status, providing a landscape of functionally critical residues. frontiersin.org

The following table summarizes key technologies for the functional analysis of modified RNA.

TechnologyPrincipleApplicationReference(s)
UPLC-MSSeparates ribonucleosides by chromatography and identifies/quantifies them by mass-to-charge ratio.High-throughput quantification of known RNA modifications in a sample. nih.gov
NGS-Based MappingDetects modification-induced signatures (e.g., RT stops, misincorporations) during reverse transcription and sequencing.Transcriptome-wide mapping of specific RNA modifications at single-base resolution. researchgate.netnih.govanr.fr
High-Throughput Mutational ProfilingLinks systematic mutations in an RNA sequence to changes in its function or modification state, analyzed via NGS.Functional screening of nucleotides to identify critical residues for RNA activity. frontiersin.org

Translational Research and Clinical Development of this compound Derived Therapeutics

The ultimate goal of research involving modified ribonucleosides like 5-methyluridine is the development of safe and effective human therapeutics. The journey from the synthesis of a building block like this compound to a clinically approved drug is a major challenge that involves extensive preclinical and clinical investigation.

Key aspects of this translational pathway include:

mRNA Vaccine and Therapeutic Development: The most prominent success story for modified RNA is the development of mRNA vaccines for COVID-19. nih.gov A pivotal breakthrough was the discovery that replacing uridine (B1682114) with modified versions, such as N1-methylpseudouridine (m1Ψ), dramatically reduces the innate immune response and increases protein translation, making the vaccines both safer and more effective. nih.govsolvay.com The principles established with m1Ψ also apply to other uridine modifications like m5U, which similarly enhances the stability and translational capacity of mRNA while reducing its immunogenicity. ijbs.comoup.com

Exploring Novel RNA Platforms: Research is expanding to incorporate modified nucleotides into other RNA platforms, such as self-amplifying RNAs (saRNAs). Recent studies have shown that saRNAs generated with 5-methylcytidine and 5-methyluridine can mediate strong and durable protein expression in vivo. oup.com This opens the door to using these modifications to fine-tune the expression profile and immunogenicity for different therapeutic applications, from vaccines to protein replacement therapies. oup.com

Clinical Trials and Regulatory Pathways: The success of the COVID-19 vaccines has paved the way for a host of other modified mRNA therapeutics entering clinical trials for infectious diseases, cancer, and rare genetic disorders. nih.govpreprints.org A major challenge remains in navigating the clinical and regulatory landscape for these novel drugs, ensuring their long-term safety and efficacy across diverse patient populations.

The continued refinement of chemical synthesis, a deeper understanding of the biological impact of RNA modifications, and integration with advanced analytical technologies will be essential for realizing the full therapeutic potential of RNA molecules built with components like this compound.

Q & A

Q. What are the key synthetic challenges in preparing 2'-TBDMS-5-Me-rU, and how can they be methodologically addressed?

The synthesis of this compound (C₄₄H₄₉N₅O₇Si) requires precise control of silylation at the 2'-OH position while preserving the 5-methyluridine core. A common challenge is regioselectivity, as competing reactions at other hydroxyl groups may occur. Methodological solutions include:

  • Using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions with imidazole as a catalyst to enhance 2'-O selectivity .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products .
  • Purifying the final product using silica gel chromatography, followed by NMR (¹H, ¹³C, and ²⁹Si) and mass spectrometry (MS) for structural validation .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess the compound’s integrity under conditions relevant to its application (e.g., antiviral assays). Key steps include:

  • Conducting accelerated degradation studies (pH, temperature, light exposure) with HPLC-MS analysis to identify decomposition products .
  • Comparing NMR spectra before and after stress testing to detect structural changes, particularly at the TBDMS group, which is prone to hydrolysis .
  • Documenting storage recommendations (e.g., inert atmosphere, –20°C) based on empirical stability data .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Critical techniques include:

  • ¹H and ¹³C NMR to confirm the uridine core and methyl/TBDMS substituents. The 2'-TBDMS group typically shows distinct upfield shifts in ¹³C spectra .
  • ²⁹Si NMR (if accessible) to verify silylation efficiency and rule out undesired silyl migrations .
  • High-resolution MS (HRMS) to validate molecular weight and isotopic patterns. Cross-referencing with computational simulations (e.g., DFT-based chemical shift predictions) enhances confidence in assignments .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced antiviral activity?

Advanced strategies involve:

  • Docking studies : Using software like AutoDock Vina to predict binding affinities of derivatives with viral polymerase targets. Focus on steric compatibility of the TBDMS group within enzyme active sites .
  • MD simulations : Assessing conformational stability of derivatives in aqueous vs. lipid bilayer environments to improve pharmacokinetic properties .
  • QSAR models : Correlating substituent electronic effects (e.g., at the 5-methyl position) with antiviral IC₅₀ values. Validate models with in vitro assays to ensure translational relevance .

Q. What methodologies resolve contradictions in experimental data when this compound exhibits variable biological activity across studies?

Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation approaches include:

  • Batch-to-batch reproducibility checks : Standardize synthesis protocols and use orthogonal analytical methods (e.g., HPLC-MS, NMR) to confirm compound purity .
  • Dose-response normalization : Account for cell-line-specific metabolic rates or enzymatic degradation by including internal controls (e.g., a reference nucleoside analog) .
  • Meta-analysis : Systematically compare published datasets to identify confounding variables (e.g., serum concentration in cell culture media) .

Q. How can researchers design rigorous replication studies to validate the antiviral mechanisms of this compound?

Replication frameworks should emphasize:

  • Independent validation : Collaborate with external labs to repeat key experiments (e.g., polymerase inhibition assays) using blinded samples .
  • Negative controls : Include non-silylated uridine analogs to isolate the TBDMS group’s contribution to activity .
  • Data transparency : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials to enable third-party verification .

Q. What strategies ensure reliable integration of this compound into RNA oligonucleotides for structural studies?

For RNA incorporation:

  • Solid-phase synthesis : Use phosphoramidite chemistry with TBDMS-protected nucleosides. Optimize coupling efficiency via UV monitoring and trityl assays .
  • Deprotection protocols : Employ fluoride-based reagents (e.g., TBAF) to cleave the TBDMS group post-synthesis, ensuring minimal RNA backbone degradation .
  • Analytical validation : Confirm oligonucleotide integrity via MALDI-TOF MS and enzymatic digestion followed by LC-MS/MS .

Data Management and Contradiction Analysis

Q. How should researchers manage and archive spectral data for this compound to facilitate reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata tagging : Annotate NMR/MS files with experimental parameters (e.g., solvent, temperature) and instrument settings .
  • Repository deposition : Use platforms like Zenodo or institutional databases to share raw data, ensuring long-term accessibility .
  • Version control : Track iterative refinements in synthesis or analysis protocols using tools like GitLab .

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